

physical and chemical properties of 2-Chloroanisole

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Compound of Interest		
Compound Name:	2-Chloroanisole	
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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Chloroanisole**

Introduction

2-Chloroanisole (CAS 766-51-8), also known as o-chloroanisole or 1-chloro-2-methoxybenzene, is a significant chemical intermediate in various industrial and research applications.[1][2] Its molecular structure, consisting of a benzene ring substituted with a chlorine atom and a methoxy group at adjacent positions, dictates its unique physical properties and chemical reactivity.[3] This guide provides a comprehensive overview of **2-chloroanisole**, tailored for researchers, scientists, and professionals in drug development. It serves as a crucial building block in organic synthesis, particularly for pharmaceutical intermediates and agrochemicals.[1]

Physical and Chemical Properties

2-Chloroanisole is typically a colorless to light yellow liquid under normal conditions.[1][2][3] It is stable under standard temperatures and pressures.[3] For optimal preservation and to minimize vapor buildup, storage in a cool, dry, well-ventilated area away from incompatible substances is recommended.[3]

Physical Properties

The key physical characteristics of **2-Chloroanisole** are summarized in the table below, providing a consolidated view of its properties for easy reference.



Property	Value	Reference
Molecular Formula	C7H7CIO	[4][5]
Molecular Weight	142.58 g/mol	[6][7]
Appearance	Clear, light yellow liquid	[2][8]
Melting Point	-26.8 °C to -27 °C	[1][8]
Boiling Point	195-196 °C (at standard pressure)	[1][6]
Density	1.123 g/mL at 25 °C	[1][6]
Refractive Index	n20/D 1.545	[1][6]
Flash Point	76 °C (169 °F) - closed cup	[1]
Vapor Pressure	0.5 ± 0.3 mmHg at 25°C	[9]
Water Solubility	490 mg/L (0.49 g/L) at 25 °C	[4][8]
Solubility in Organic Solvents	Readily dissolves in ethanol, acetone, and ether	[3]
Log P (octanol-water)	2.68 - 2.7	[4][7]

Chemical Properties and Reactivity

2-Chloroanisole's reactivity is characteristic of substituted aromatic ethers.[3] The presence of the methoxy group and the chlorine atom on the benzene ring influences its behavior in chemical reactions. It is generally stable but should be kept away from strong oxidizing agents. [10] Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10][11]



Property	Description	Reference
CAS Number	766-51-8	[6]
EC Number	212-167-9	[6]
InChI Key	QGRPVMLBTFGQDQ- UHFFFAOYSA-N	[2][6]
Stability	Stable under normal conditions.	[3][10]
Incompatible Materials	Strong oxidizing agents.	[10]
Hazardous Decomposition	Forms carbon oxides and hydrogen chloride gas under fire conditions.	[11]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Chloroanisole** are crucial for its application in research and development.

Synthesis of 2-Chloroanisole

A common method for the synthesis of **2-Chloroanisole** involves the methylation of o-chlorophenol. The following protocol is adapted from a documented procedure.[12]

Materials:

- o-Chlorophenol (193 grams)
- Sodium hydroxide (60 grams)
- Dimethyl sulfate (190 grams)
- Water (500 mL initially, 300 mL for workup)
- Benzene (for extraction)



- 1N Sodium hydroxide solution
- 10% Sulfuric acid solution
- Magnesium sulfate (for drying)

Procedure:

- Dissolve 193 grams of o-chlorophenol in a solution of 60 grams of sodium hydroxide in 500 mL of water.
- Cool the solution to approximately 10 °C.
- Add 190 grams of dimethyl sulfate to the solution over a period of 1 hour while maintaining the cool temperature.
- After the addition is complete, heat the mixture to a boil and maintain for 3 hours.
- Cool the reaction mixture and add 300 mL of water. An oil layer will form.
- Separate the oil and extract the aqueous layer twice with 200 mL portions of benzene.
- Combine the benzene extracts with the separated oil.
- Wash the combined organic phase with two 100 mL portions of 1N sodium hydroxide, followed by 50 mL of 10% sulfuric acid, and finally with two 100 mL portions of water.
- Dry the product over magnesium sulfate.
- Evaporate the benzene and distill the residue in vacuo to yield o-chloroanisole. The reported yield is 195 grams (91.5%).[12]



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Caption: Synthesis workflow for 2-Chloroanisole.

Analytical Method: Headspace Solid-Phase Microextraction (HS-SPME)

2-Chloroanisole has been identified as a compound that can be analyzed using headspace solid-phase microextraction (HS-SPME), particularly for its determination in samples like wine and spirits.[8][13] This technique is highly effective for extracting volatile and semi-volatile organic compounds from a sample matrix.

General Protocol Outline:

- Sample Preparation: A sample (e.g., wine) is placed in a sealed vial. It may be heated to a specific temperature to increase the vapor pressure of the analytes.
- Extraction: An SPME fiber coated with a suitable stationary phase is exposed to the headspace (the gas phase above the sample). Volatile analytes, including 2-chloroanisole, adsorb onto the fiber.
- Desorption: The fiber is withdrawn from the sample vial and inserted into the heated injection port of a gas chromatograph (GC). The high temperature desorbs the analytes from the fiber onto the GC column.
- Analysis: The separated compounds are detected, often by mass spectrometry (MS) or an atomic emission detector (AED), allowing for identification and quantification.



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Caption: General workflow for HS-SPME analysis.

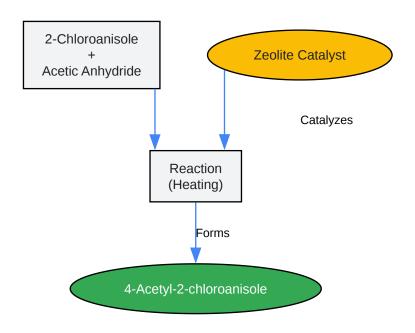
Characteristic Reaction: Acetylation



2-Chloroanisole undergoes acetylation with acetic anhydride, typically in the presence of a solid acid catalyst like large-pore zeolites.[8] This reaction is a Friedel-Crafts acylation, where the acetyl group is introduced onto the aromatic ring. The primary product is 4-acetyl-**2-chloroanisole**.

General Protocol Outline:

- Reactant Mixing: **2-Chloroanisole** and acetic anhydride are combined.
- Catalyst Addition: A large-pore zeolite catalyst is added to the mixture.
- Reaction: The reaction is carried out, often under solvent-free conditions, at a suitable temperature to promote the acylation.
- Workup and Isolation: After the reaction is complete, the catalyst is filtered off. The product,
 4-acetyl-2-chloroanisole, is then isolated and purified from the reaction mixture, typically through distillation or crystallization.



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Caption: Acetylation of 2-Chloroanisole.

Safety and Handling



2-Chloroanisole is classified as a combustible liquid.[7][11] It may be harmful if swallowed, inhaled, or absorbed through the skin.[7][11] Appropriate personal protective equipment (PPE), including gloves, eye protection (safety goggles), and respiratory protection, should be used when handling this chemical.[11][14] Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[3][11]

Conclusion

2-Chloroanisole is a versatile chemical with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis. This guide provides essential technical data, experimental protocols, and safety information to support its effective and safe use in research and development environments. The structured presentation of quantitative data and procedural workflows is intended to serve as a practical resource for scientists and professionals in the chemical and pharmaceutical industries.

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